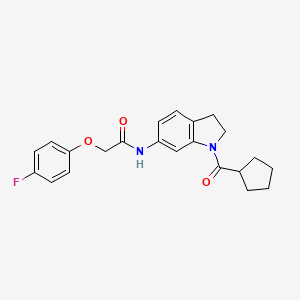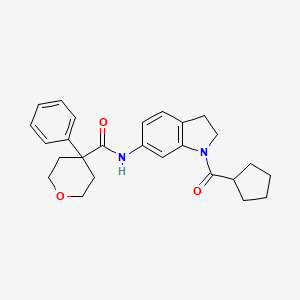![molecular formula C20H29N3O4S B6536139 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058231-41-6](/img/structure/B6536139.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperidine ring, which is a common motif in many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole and piperidine rings, and the attachment of the various functional groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. These include the amide groups and the methanesulfonyl group. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make it somewhat soluble in polar solvents. The compound’s melting and boiling points, as well as other physical properties, would depend on the exact arrangement of atoms and the presence of any stereochemistry .Mécanisme D'action
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-20(2,3)19(25)23-12-9-14-5-6-16(13-17(14)23)21-18(24)15-7-10-22(11-8-15)28(4,26)27/h5-6,13,15H,7-12H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUAUBUAUXWOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)
![methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate](/img/structure/B6536073.png)
![2-(4-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536076.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6536080.png)
![2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide](/img/structure/B6536092.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B6536094.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536102.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536107.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide](/img/structure/B6536114.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)